N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group at the nitrogen atom and a fluorophenyl group at the fourth position of the thiazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloroaniline with 4-fluorobenzaldehyde in the presence of a thioamide. The reaction proceeds through a cyclization process, forming the thiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Comparison with Similar Compounds
N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine: This compound lacks the fluorine substituent, which may result in different chemical and biological properties.
N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine: This compound lacks the chlorine substituent, which may also lead to different properties.
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: The presence of a methyl group instead of a fluorine atom may affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in the specific combination of the chlorophenyl and fluorophenyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61383-55-9 |
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Molecular Formula |
C15H10ClFN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-2-1-3-13(8-11)18-15-19-14(9-20-15)10-4-6-12(17)7-5-10/h1-9H,(H,18,19) |
InChI Key |
UEBLHVMQOLTTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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